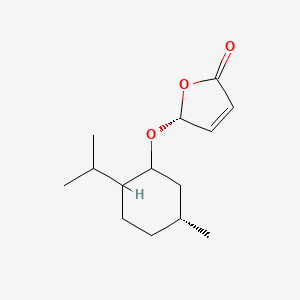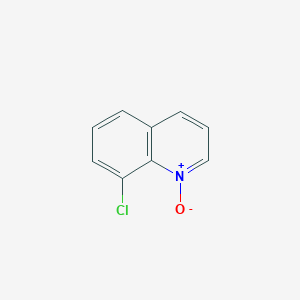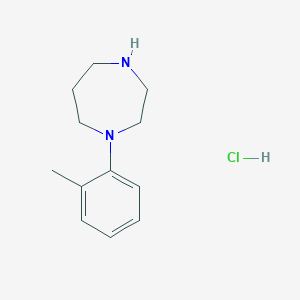
1-(2-Methylphenyl)homopiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse pharmacological properties. This compound is of particular interest in the field of medicinal chemistry and drug development.
准备方法
The synthesis of 1-(2-Methylphenyl)homopiperazine hydrochloride typically involves the reaction of 2-methylphenylamine with homopiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Methylphenyl)homopiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can have significant pharmacological activities.
科学研究应用
1-(2-Methylphenyl)homopiperazine hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
作用机制
The mechanism of action of 1-(2-Methylphenyl)homopiperazine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also interact with enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
1-(2-Methylphenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group instead of a methyl group, which can influence its pharmacological properties.
1-(4-Chlorophenyl)piperazine hydrochloride: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: The dichloro substitution can enhance the compound’s potency and specificity for certain biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C12H19ClN2 |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14;/h2-3,5-6,13H,4,7-10H2,1H3;1H |
InChI 键 |
IJDZUUDKIUAHIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


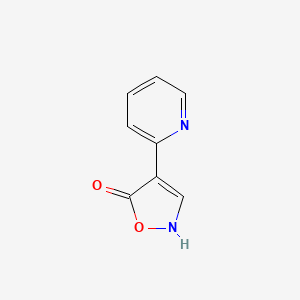
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
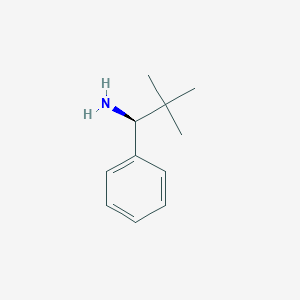
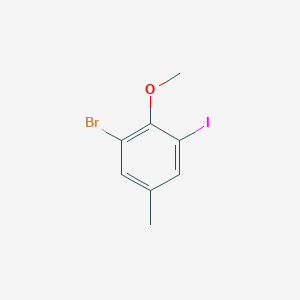
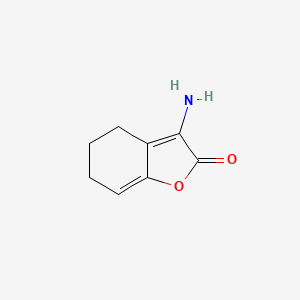
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
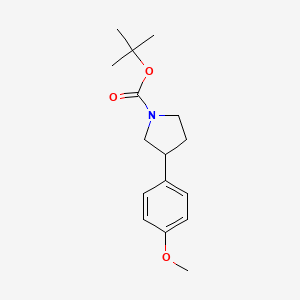
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)
![2-tert-Butyl 4-ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B15206089.png)
